molecular formula C20H29N3OS B4654925 N-(ADAMANTAN-1-YL)-4-[(THIOPHEN-2-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE

N-(ADAMANTAN-1-YL)-4-[(THIOPHEN-2-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE

Cat. No.: B4654925
M. Wt: 359.5 g/mol
InChI Key: ONGJVBLMZLUOMT-UHFFFAOYSA-N
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Description

N-(ADAMANTAN-1-YL)-4-[(THIOPHEN-2-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE: is a synthetic compound that combines the structural features of adamantane, thiophene, and piperazine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(ADAMANTAN-1-YL)-4-[(THIOPHEN-2-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE typically involves the following steps:

    Formation of the Adamantane Derivative: Adamantane is functionalized to introduce a reactive group, such as a carboxylic acid or an aldehyde.

    Thiophene Derivative Preparation: Thiophene is modified to introduce a functional group that can react with the adamantane derivative.

    Piperazine Coupling: The modified adamantane and thiophene derivatives are coupled using piperazine as a linker. This step often involves amide bond formation under conditions such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The thiophene ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: The amide bond can be reduced to an amine under strong reducing conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for sulfoxide formation.

    Reduction: Lithium aluminum hydride (LiAlH4) for amide reduction.

    Substitution: Alkyl halides or sulfonates for nucleophilic substitution on the piperazine ring.

Major Products:

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

    Reduction: Amines from the reduction of the amide bond.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.

    Materials Science:

Biology and Medicine:

    Drug Development: The compound’s structure suggests potential as a pharmacophore for the development of new drugs targeting specific receptors or enzymes.

    Biological Studies: Used in studies to understand the interaction of adamantane and thiophene derivatives with biological systems.

Industry:

    Polymer Science: Incorporation into polymers to enhance their properties, such as thermal stability or conductivity.

Mechanism of Action

The mechanism of action of N-(ADAMANTAN-1-YL)-4-[(THIOPHEN-2-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE involves its interaction with specific molecular targets. The adamantane moiety is known for its ability to interact with hydrophobic pockets in proteins, while the thiophene ring can participate in π-π interactions. The piperazine linker provides flexibility and can interact with various receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

    N-(ADAMANTAN-1-YL)-1-(5-FLUOROPENTYL)-1H-INDOLE-3-CARBOXAMIDE: Shares the adamantane moiety but differs in the indole and fluoropentyl groups.

    N-(1-ADAMANTAN-1-YL-1-METHYL-ETHYL)-ACETAMIDE: Contains the adamantane structure but with different functional groups.

    THIOPHENE-2-CARBOXYLIC ACID (1-ADAMANTAN-1-YL-ETHYLIDENE)-HYDRAZIDE: Combines thiophene and adamantane but with a hydrazide linkage.

Uniqueness: N-(ADAMANTAN-1-YL)-4-[(THIOPHEN-2-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE is unique due to its combination of adamantane, thiophene, and piperazine, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a compound of significant interest.

Properties

IUPAC Name

N-(1-adamantyl)-4-(thiophen-2-ylmethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3OS/c24-19(21-20-11-15-8-16(12-20)10-17(9-15)13-20)23-5-3-22(4-6-23)14-18-2-1-7-25-18/h1-2,7,15-17H,3-6,8-14H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONGJVBLMZLUOMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CS2)C(=O)NC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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